SCD1 Inhibitory Potency of the 4-CF3- vs. the 2-CF3-Benzoyl Isomer in Mouse Liver Microsomes
In the Xenon Pharmaceuticals SCD1 inhibitor programme, the 4‑CF3‑benzoyl analogue (target compound) exhibited markedly weaker SCD1 inhibition than the corresponding 2‑CF3‑benzoyl isomer. The patent discloses that the 2‑CF3 derivative achieved an IC50 of 63 nM in mouse liver microsomes, whereas the 4‑CF3 regioisomer showed an IC50 > 2,500 nM under identical assay conditions, a >40‑fold loss in potency [1]. This quantitative difference underscores the critical role of the CF3 position in engaging the SCD1 active site.
| Evidence Dimension | SCD1 inhibition IC50 (mouse liver microsomes) |
|---|---|
| Target Compound Data | >2,500 nM |
| Comparator Or Baseline | 2-CF3 isomer: 63 nM |
| Quantified Difference | >40-fold weaker |
| Conditions | Mouse liver microsome SCD1 activity assay using 14C-stearoyl-CoA as substrate; Xenon Pharmaceuticals patent data |
Why This Matters
A >40-fold difference in enzyme inhibition confirms that the 4-CF3 analogue cannot serve as a functional substitute for the 2-CF3 lead in SCD1-targeting studies, directly impacting SAR-driven candidate selection.
- [1] R. Kamboj, Z. Zhang, J.‑M. Fu, V. Kodumuru, S. Sviridov, K. Sadalapure, N. Chakka (2006). Preparation of pyridazinylpiperazinyl trifluorophenyl methanones as stearoyl‑CoA desaturase inhibitors. PCT Int. Appl., Xenon Pharmaceuticals Inc., Canada. View Source
